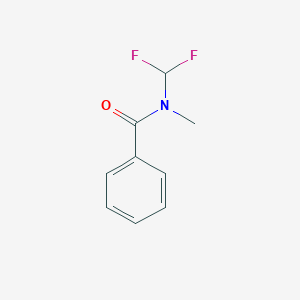
N-(difluoromethyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(difluoromethyl)-N-methylbenzamide is an organic compound that features a benzamide core with difluoromethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-N-methylbenzamide typically involves the introduction of the difluoromethyl group to a benzamide precursor. One common method is the reaction of benzamide with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often include the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of cost-effective and environmentally friendly methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(difluoromethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzamide derivatives, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
N-(difluoromethyl)-N-methylbenzamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of N-(difluoromethyl)-N-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the compound may modulate signaling pathways by inhibiting or activating key enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(difluoromethyl)-N-methylbenzamide include other difluoromethylated benzamides and fluorinated amides. Examples include N-trifluoromethylbenzamide and N-difluoromethylformamide .
Uniqueness
This compound is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
933994-74-2 |
|---|---|
Molecular Formula |
C9H9F2NO |
Molecular Weight |
185.17 g/mol |
IUPAC Name |
N-(difluoromethyl)-N-methylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-12(9(10)11)8(13)7-5-3-2-4-6-7/h2-6,9H,1H3 |
InChI Key |
KLBWQBNLTJLIAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(F)F)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


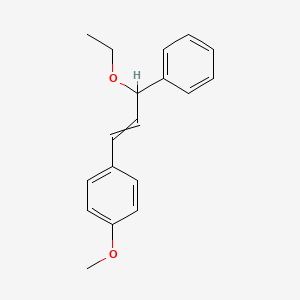
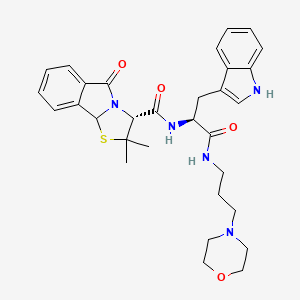
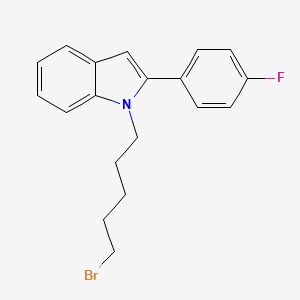
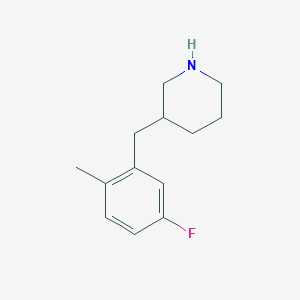
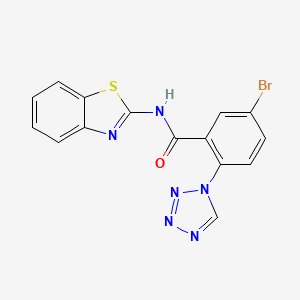

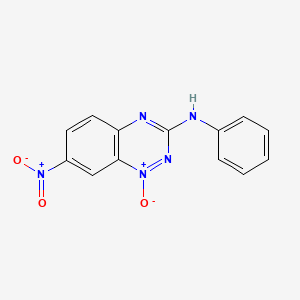
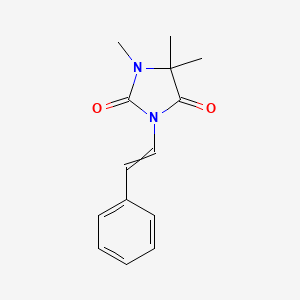
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
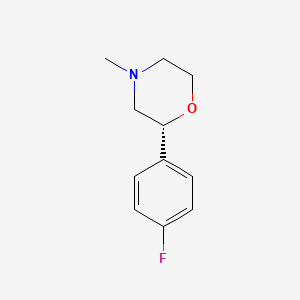
![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
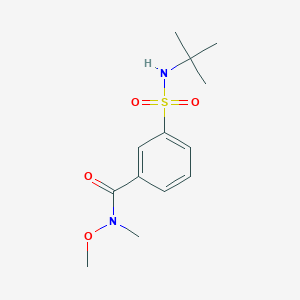
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
